REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([CH:8]=1)[NH2:7]>C(OCC)C.[Zn]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:9])=[C:6]([CH:8]=1)[NH2:7]
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Name
|
|
Quantity
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2.7 g
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Type
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reactant
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Smiles
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ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10.2 g
|
Type
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catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(N)C1)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |